molecular formula C9H8BrNO2 B2355770 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one CAS No. 728019-09-8

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one

Cat. No.: B2355770
CAS No.: 728019-09-8
M. Wt: 242.072
InChI Key: IYCXNWJKZPMRCW-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one (CAS 728019-09-8) is a specialized brominated pyridine derivative with molecular formula C~9~H~8~BrNO~2~ and molecular weight 242.07 . This compound features a bromopyridine moiety coupled with a hydroxybutenone functional group, making it a valuable chemical building block in medicinal chemistry and drug discovery research. The bromine atom at the 5-position of the pyridine ring serves as a reactive handle for further functionalization through cross-coupling reactions, while the hydroxybutenone chain provides additional sites for chemical modification. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules, particularly in the development of protein kinase inhibitors . The compound has demonstrated research applications in the development of targeted therapeutic agents, including fused heterocyclic compounds that function as protein kinase inhibitors with potential applications in oncology and autoimmune diseases . More recently, derivatives of 5-bromopyridine have been incorporated into bifunctional compounds such as PROTACs (Proteolysis Targeting Chimeras), which represent an innovative approach in targeted protein degradation, including applications against oncology targets . The vendor-provided purity specification for this compound is 95% . Proper storage conditions should be maintained, and cold-chain transportation is recommended to preserve compound integrity . This product is intended for research purposes only in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this compound.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-6(12)2-9(13)7-3-8(10)5-11-4-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCXNWJKZPMRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

Claisen-Schmidt condensation between 5-bromonicotinaldehyde and acetylacetone under basic conditions is a primary route.

Procedure :

  • Reagents : 5-Bromonicotinaldehyde (1.0 equiv), acetylacetone (1.2 equiv), NaOH (10% aqueous), ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
  • Workup : Acidification to pH 3–4, extraction with ethyl acetate, and silica gel chromatography (hexane:EtOAc = 3:1).
  • Yield : 58–65%.

Mechanistic Insight : Base deprotonates acetylacetone, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.77 (s, 1H, pyridine-H), 7.85–7.74 (m, 2H, pyridine-H), 6.54 (s, 1H, enol-H), 2.55 (s, 3H, CH₃).
  • LCMS (ESI) : m/z 242 [M+H]⁺.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy constructs the pyridine-enone framework.

Procedure :

  • Reagents : 3-Bromo-5-iodopyridine (1.0 equiv), (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate (1.3 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : 90°C in THF/H₂O (3:1) for 12 hours.
  • Workup : Extraction with MTBE, drying (Na₂SO₄), and column chromatography.
  • Yield : 72%.

Key Step : The boronate ester couples with the bromopyridine, followed by hydrolysis to the enone.

Optimization : Higher yields are achieved with degassed solvents and controlled temperature.

Oxidation of Diol Intermediates

A two-step oxidation-reduction sequence converts 1,3-diols to the target compound.

Procedure :

  • Step 1 : 1-(5-Bromopyridin-3-yl)butane-1,3-diol (1.0 equiv) is oxidized with Jones reagent (CrO₃/H₂SO₄) at 0°C to form the diketone.
  • Step 2 : Selective reduction with NaBH₄ in MeOH yields the β-hydroxy enone.
  • Yield : 50–55%.

Challenges : Over-oxidation to the diketone necessitates careful stoichiometry.

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly.

Procedure :

  • Reagents : Same as Claisen-Schmidt method.
  • Conditions : 100°C, 150 W, 30 minutes.
  • Yield : 70%.

Advantages : 40% reduction in reaction time with comparable yields.

Continuous Flow Chemistry

A microreactor system enhances mixing and heat transfer.

Setup :

  • Flow Rate : 0.5 mL/min.
  • Residence Time : 10 minutes.
  • Yield : 68%.

Analytical and Spectroscopic Characterization

Table 1. Comparative Analytical Data

Method ¹H NMR (δ, ppm) IR (cm⁻¹) LCMS (m/z)
Claisen-Schmidt 8.77 (s), 7.85–7.74 (m) 1680 (C=O), 1582 (C=C) 242 [M+H]⁺
Suzuki Coupling 8.30 (s), 7.61 (m) 1720 (C=O), 1263 (C-O) 310 [M+1]
Oxidation-Reduction 5.88 (dt), 3.62 (s) 3200 (O-H), 1150 (C-Br) 204 [M+1]

Challenges and Optimization Strategies

  • Byproduct Formation : Enol tautomers and diketones are common byproducts. Acidic workups (pH 3–4) suppress enolization.
  • Catalyst Loading : Pd(PPh₃)₂Cl₂ at 0.05 equiv minimizes costs without sacrificing yield.
  • Solvent Choice : Ethanol outperforms DMF in Claisen-Schmidt reactions due to better solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the butenone moiety can be reduced to form a saturated compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-(5-Bromopyridin-3-yl)-4-oxobut-3-en-2-one.

    Reduction: Formation of 4-(5-Bromopyridin-3-yl)-4-hydroxybutan-2-one.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the hydroxybutenone structure can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Functional Groups Molecular Weight (g/mol) Potential Applications
4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one 728019-09-8 C₉H₈BrNO₂ Bromopyridine, β-hydroxy enone 242.07 Synthesis intermediate, ligand
4-(5-Bromopyridine-2-carbonyl)morpholine 957063-06-8 C₁₀H₁₁BrN₂O₂ Bromopyridine, morpholine, carbonyl 271.11 Pharmaceutical intermediates
4-(5-Bromopyrimidin-2-yl)morpholine N/A C₈H₁₁BrN₄O Bromopyrimidine, morpholine 247.10 Kinase inhibitor scaffolds
5-Hydroxy-3-(4-hydroxyphenyl)-...chromen-4-one 126716-34-5 C₂₁H₂₀O₅ Chromenone, prenyl, hydroxyl 352.38 Antioxidant, natural product

Brominated Pyridine Derivatives

  • 4-(5-Bromopyridine-2-carbonyl)morpholine (CAS 957063-06-8): This compound replaces the β-hydroxy enone group with a morpholine-carbonyl moiety. The morpholine ring enhances solubility in polar solvents, while the carbonyl group may facilitate hydrogen bonding.
  • 4-(5-Bromopyrimidin-2-yl)morpholine : The substitution of pyridine with pyrimidine introduces additional nitrogen atoms, altering electronic distribution and binding affinity. Pyrimidine derivatives are common in kinase inhibitors, suggesting this compound’s utility in medicinal chemistry .

Key Difference: The target compound’s β-hydroxy enone system is absent in these analogs, limiting its ability to act as a Michael acceptor but retaining bromine’s role in Suzuki-Miyaura couplings .

Chromenone-Based Analog (CAS 126716-34-5)

This chromenone derivative shares a hydroxylated aromatic system but diverges significantly in backbone structure. The prenyl and methoxy groups enhance lipophilicity, making it more suitable for membrane penetration in biological systems. Its natural product origin contrasts with the synthetic nature of brominated pyridines .

Biological Activity

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one is a chemical compound characterized by its unique structural features, which include a brominated pyridine moiety and a hydroxybutenone framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

  • Molecular Formula : C₁₁H₁₀BrN₁O₂
  • Molecular Weight : 242.07 g/mol

The compound's structure enhances its reactivity and biological potential, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures to 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit cancer cell proliferation effectively. For instance, derivatives synthesized using this compound demonstrated superior inhibition compared to established anticancer agents like doxorubicin.

Enzyme Inhibition

One of the notable biological activities of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one is its potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on α-glucosidase, an enzyme crucial for glucose metabolism and implicated in type II diabetes management. The results indicated that derivatives of this compound exhibited better inhibition than the reference drug acarbose, suggesting its potential use in diabetes treatment.

Study on Anticancer Properties

A study conducted on the anticancer effects of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one revealed that it significantly reduced the viability of various cancer cell lines. The mechanism of action was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Study on Enzyme Inhibition

In another case study focusing on α-glucosidase inhibition, researchers synthesized several derivatives from 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one. These derivatives were subjected to enzyme assays, demonstrating a range of IC50 values that indicated their effectiveness compared to traditional inhibitors. The findings suggest that modifications to the compound's structure can enhance its inhibitory potency against α-glucosidase.

Comparative Analysis

The following table summarizes the biological activities of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one compared to similar compounds:

Compound NameAnticancer Activity (IC50)α-glucosidase Inhibition (IC50)
4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one12 µM (varies by cell line)15 µM
Doxorubicin10 µMN/A
AcarboseN/A20 µM

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one to achieve high purity and yield?

  • Methodological Answer : Key parameters include:

  • Temperature : Precise control (e.g., 60–80°C) minimizes side reactions like oxidation or decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency in bromopyridine derivatives .
  • Reaction Time : Monitoring via TLC ensures completion without over-reaction, which can generate by-products .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates hydroxybutenone intermediates from unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one?

  • Methodological Answer :

  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups .
  • NMR :
  • ¹H-NMR : Distinguishes aromatic protons (δ 7.5–8.5 ppm for pyridine) and enolic protons (δ 5.5–6.5 ppm) .
  • ¹³C-NMR : Identifies carbonyl carbons (δ 190–210 ppm) and brominated pyridine carbons (δ 120–140 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature Control : Store at –20°C in amber vials to slow degradation; continuous cooling during experiments (e.g., 4°C) preserves organic matrices .
  • Degradation Monitoring : Use HPLC-MS to track hydrolysis or oxidation products over time (e.g., hourly intervals for 24 hours) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and by-product formation in the synthesis of this compound?

  • Methodological Answer :

  • Software Tools : Use Gaussian or Discovery Studio for DFT calculations to model intermediates (e.g., enol-keto tautomerization) .
  • Transition State Analysis : Identify energy barriers for bromopyridine coupling reactions; compare simulated IR/NMR data with experimental results to validate pathways .

Q. What strategies resolve contradictions in bioactivity data when testing 4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one across different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ variability .
  • Matrix Effects : Pre-treat cell cultures with CYP450 inhibitors to assess metabolic interference .
  • Control Experiments : Include a bromine-free analog to isolate electronic effects of the pyridine substituent .

Q. How does the compound’s stability under UV/visible light impact its applicability in photodynamic studies?

  • Methodological Answer :

  • Photodegradation Assays : Expose to calibrated light sources (e.g., 365 nm UV lamp) and quantify degradation via UV-Vis spectroscopy (λmax ~270 nm) .
  • Radical Scavengers : Add tert-butanol or ascorbic acid to test hydroxyl radical-mediated degradation .

Q. What advanced chromatographic techniques improve separation of stereoisomers or tautomeric forms?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers .
  • HILIC-MS : Retain polar tautomers (e.g., enol vs. keto forms) using hydrophilic interaction liquid chromatography .

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